molecular formula C19H18BrN3O5S B11583318 ethyl 5-(6-bromo-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

ethyl 5-(6-bromo-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

Cat. No.: B11583318
M. Wt: 480.3 g/mol
InChI Key: YQAHKMNFPCSYQI-UHFFFAOYSA-N
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Description

Ethyl 5-(6-bromo-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound that features a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(6-bromo-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate typically involves multiple steps, starting with the bromination of 1,3-benzodioxole-5-carboxaldehyde . The intermediate compounds are then subjected to various coupling reactions, often catalyzed by palladium or copper, to form the tricyclic core . The final step involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(6-bromo-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 5-(6-bromo-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 5-(6-bromo-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate exerts its effects involves binding to specific molecular targets, such as tubulin, thereby disrupting microtubule assembly. This disruption leads to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to interact with multiple pathways, enhancing its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, ethyl 5-(6-bromo-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate stands out due to its tricyclic structure, which provides enhanced stability and specificity in binding to molecular targets. This structural uniqueness contributes to its potential as a versatile therapeutic agent.

Properties

Molecular Formula

C19H18BrN3O5S

Molecular Weight

480.3 g/mol

IUPAC Name

ethyl 5-(6-bromo-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

InChI

InChI=1S/C19H18BrN3O5S/c1-2-26-19(25)23-4-3-9-14(7-23)29-18-15(9)17(24)21-16(22-18)10-5-12-13(6-11(10)20)28-8-27-12/h5-6,16,22H,2-4,7-8H2,1H3,(H,21,24)

InChI Key

YQAHKMNFPCSYQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC5=C(C=C4Br)OCO5

Origin of Product

United States

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